4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chromene core with a benzothiophene and pyridine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene structure.
Introduction of the Benzothiophene Moiety: This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Pyridine Group: The pyridine moiety is introduced via nucleophilic substitution or through a condensation reaction with a suitable pyridine derivative.
Final Coupling and Amide Formation: The final step involves the coupling of the intermediate with a carboxylic acid derivative to form the amide bond, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and chromene moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
- 4-oxo-N-{3-[(pyridin-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
- 4-oxo-N-{3-[(pyridin-4-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups
Properties
Molecular Formula |
C25H21N3O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-oxo-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C25H21N3O4S/c29-18-12-20(32-19-9-3-1-7-16(18)19)23(30)28-25-22(17-8-2-4-10-21(17)33-25)24(31)27-14-15-6-5-11-26-13-15/h1,3,5-7,9,11-13H,2,4,8,10,14H2,(H,27,31)(H,28,30) |
InChI Key |
ZADRBNGOFZZDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
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